molecular formula C16H19N3O B13260488 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine

4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine

Cat. No.: B13260488
M. Wt: 269.34 g/mol
InChI Key: FHOYECABJATWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel kinase inhibitors. Pyrimidine-based scaffolds are recognized as privileged structures in pharmaceutical development due to their diverse biological activities . This compound features a pyrimidine core, a structure that is a common component in many approved therapeutic agents, substituted with a 4-methoxyphenyl group and a piperidin-4-yl moiety, which can serve as a critical pharmacophore for molecular interaction with biological targets . The primary research value of this compound lies in its potential as a building block for the synthesis of more complex molecules or as a candidate for screening against various disease-associated targets. Pyrimidine derivatives are extensively investigated for their antiproliferative properties and are known to act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . EGFR is a well-validated target in oncology, and its uncontrolled signaling is a driver in numerous cancers, including non-small cell lung cancer (NSCLC) . The piperidine substituent in this molecule is a common feature in many bioactive compounds and can contribute to binding affinity and selectivity within enzyme active sites. Researchers may utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in synthesizing fused pyrimidine systems, which have demonstrated high efficacy in inhibiting EGFR activity in cancer cells . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-piperidin-4-ylpyrimidine

InChI

InChI=1S/C16H19N3O/c1-20-14-4-2-12(3-5-14)15-8-11-18-16(19-15)13-6-9-17-10-7-13/h2-5,8,11,13,17H,6-7,9-10H2,1H3

InChI Key

FHOYECABJATWIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the piperidinyl group can be added via a nucleophilic substitution reaction involving a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The piperidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-Hydroxyphenyl)-2-(piperidin-4-yl)pyrimidine.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Position 2 Substituent Position 4 Substituent Biological Activity (IC₅₀/EC₅₀) Solubility (mg/mL) Reference
4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine Piperidine 4-Methoxyphenyl N/A ~3
4-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine 4-Methylpiperazine 4-Methoxyphenyl Antibacterial (EC₅₀ = 12 µM) >10
2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine HCl Piperidine Trifluoromethyl Metabolic stability (t₁/₂ > 6 h) ~5
4-[1-(2-(4-Methoxyphenyl)pyrimidin-4-yl)piperidin-4-yl]morpholine Morpholine-piperidine 4-Methoxyphenyl Antimalarial (IC₅₀ = 48 nM) >15

Biological Activity

The compound 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the realms of anticancer, antibacterial, and anti-inflammatory effects. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrimidine ring substituted with a methoxyphenyl group and a piperidine moiety. The synthesis typically involves the reaction of appropriate aryl amines with pyrimidine derivatives under controlled conditions to yield the desired compound.

Antitumor Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. Notably, compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines. For instance, the half-maximal inhibitory concentration (IC50) values for related compounds have been reported to be greater than 50 μM against several lung cancer cell lines (A549, H1975) .

CompoundCell LineIC50 (μM)
A5A549>50
A5H1975>50
B2H197515.629 ± 1.03
B8A5490.440 ± 0.039

This indicates that while some derivatives may have limited activity, modifications in the structure can enhance their efficacy.

Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have been extensively studied. Compounds similar to this compound have demonstrated effectiveness against various pathogens, including E. coli and S. aureus. The presence of electron-donating groups like methoxy has been linked to increased antibacterial activity .

PathogenActivity Level
E. coliHigh
S. aureusModerate
C. albicansModerate

Anti-inflammatory Activity

Pyrimidines have also shown promise as anti-inflammatory agents by inhibiting key inflammatory mediators such as COX-2 and iNOS. Studies indicate that certain derivatives can significantly reduce the expression levels of these enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antitumor Efficacy : In a study assessing the cytotoxic effects of various pyrimidine derivatives, it was found that modifications in the piperidine substituent could lead to enhanced antitumor activity. For example, compounds with N-methyl substitutions exhibited superior potency against specific cancer cell lines .
  • Antibacterial Screening : A series of pyrimidine derivatives were screened for antibacterial activity against Staphylococcus aureus. The presence of methoxy groups was correlated with increased inhibition zones compared to unsubstituted analogs .
  • Inflammation Models : In vivo models demonstrated that certain pyrimidine derivatives effectively reduced paw edema in rats, indicating their potential as anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.